molecular formula C16H21NO2 B6173355 rac-methyl (3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis CAS No. 1037367-40-0

rac-methyl (3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis

Cat. No.: B6173355
CAS No.: 1037367-40-0
M. Wt: 259.3
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Description

rac-Methyl (3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis: is a complex organic compound characterized by its unique cyclopentapyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis typically involves multiple steps:

    Formation of the Cyclopentapyrrole Core: This step often starts with the cyclization of a suitable precursor, such as a substituted cyclopentanone, with an amine to form the cyclopentapyrrole core.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the cyclopentapyrrole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the benzyl group or the cyclopentapyrrole ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the ester group or the benzyl group using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Benzyl halides, alkyl halides, or other nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohols or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In organic synthesis, rac-methyl (3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis is used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

This compound can be used in the study of enzyme interactions and receptor binding due to its specific stereochemistry and functional groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure may be modified to enhance its activity or selectivity towards specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which rac-methyl (3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • rac-Methyl (3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylate
  • rac-Methyl (3aR,7aR)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate

Uniqueness

rac-Methyl (3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis is unique due to its specific stereochemistry and the presence of a benzyl group. These features distinguish it from similar compounds and contribute to its unique chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1037367-40-0

Molecular Formula

C16H21NO2

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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